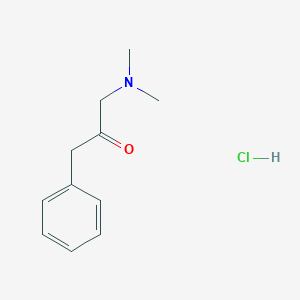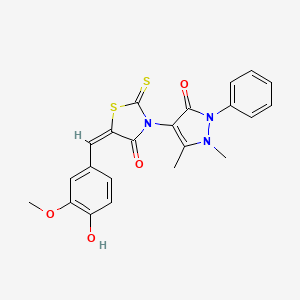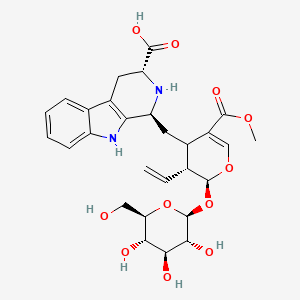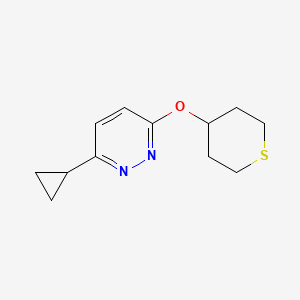
1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride" is a chemical of interest due to its structural similarity to various pharmacologically active compounds. Although the provided papers do not directly discuss this exact compound, they provide insights into closely related compounds that can help infer some of its characteristics. For instance, compounds with dimethylamino groups and phenyl rings, such as those studied in the papers, often exhibit significant biological activity, including cytotoxic effects towards cancer cells .
Synthesis Analysis
The synthesis of related alpha-substituted 1-aryl-3-dimethylaminopropanone hydrochlorides has been reported, with these compounds showing potent cytotoxicity towards human WiDr colon cancer cells . The synthesis involves the preparation of 1-aryl-2-dimethylaminomethyl-2-propenone hydrochlorides, which can be hydrated to form related hydroxypropanone hydrochlorides. These synthetic routes and the observed reactivity could provide a basis for the synthesis of "this compound" by adapting the reported methods.
Molecular Structure Analysis
The molecular structure of related compounds has been studied, such as the crystal and molecular structure of 1,3-bis(thiocarbamoyl)-2-NN-dimethylaminopropane hydrochloride . While this compound has additional thiocarbamoyl groups, the presence of the dimethylaminopropane moiety is relevant. The crystallographic analysis of such compounds can reveal conformational details that might be extrapolated to "this compound".
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored, including the conversion of 2-dimethylaminomethyl-1-(4-nitrophenyl)-2-propenone hydrochloride into various derivatives, which showed a significant change in potency when tested for cytotoxicity . Additionally, the formation of specific ions during electron impact-induced fragmentation has been studied for 3-dimethylamino-1-phenylpropanone (Mannich's base) hydrochloride . These studies suggest that the dimethylamino group can participate in various chemical reactions, influencing the stability and reactivity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be inferred from related compounds. For example, the stability of alpha-substituted 1-aryl-3-dimethylaminopropanone hydrochlorides in deuterium oxide has been investigated, revealing insights into their hydrolytic stability . Toxicological evaluations of similar compounds have also been conducted, providing information on their potential side effects and safety profile . These studies can help predict the solubility, stability, and toxicity of "this compound".
properties
IUPAC Name |
1-(dimethylamino)-3-phenylpropan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-12(2)9-11(13)8-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPKVNRSFQMCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)CC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2522052.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2522053.png)

![3-(3-Chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2522056.png)

![1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2522060.png)
![8-chloro-2-(4-ethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2522061.png)





